N-(1H-benzimidazol-2-yl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide
Overview
Description
N-(1H-benzimidazol-2-yl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a benzimidazole moiety, a chlorinated phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide typically involves the formation of C-N bonds via aromatic aldehydes and o-phenylenediamine . The reaction is carried out in the presence of N,N-dimethylformamide and sulfur, which facilitates the formation of the benzimidazole ring . The reaction conditions are generally mild, allowing for the synthesis of a wide range of benzimidazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and cost-effective reagents, are likely to be applied to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The presence of halogen and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can lead to the formation of various substituted benzimidazole compounds .
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, leading to various biological effects . The compound’s ability to inhibit certain enzymes and disrupt cellular processes contributes to its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and sulfonamide-containing molecules. Examples include:
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone
Uniqueness
N-(1H-benzimidazol-2-yl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide is unique due to the presence of both a chlorinated phenyl group and a trifluoromethyl group, which enhance its chemical reactivity and potential biological activities . These structural features distinguish it from other similar compounds and contribute to its diverse applications.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N4O3S/c22-15-9-8-13(21(23,24)25)11-18(15)29-33(31,32)14-5-3-4-12(10-14)19(30)28-20-26-16-6-1-2-7-17(16)27-20/h1-11,29H,(H2,26,27,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFKQDZLTJQSAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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